2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid
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Overview
Description
2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid is a synthetic organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is characterized by the presence of a tetramethylcyclopropyl group attached to a formamido group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid typically involves the following steps:
Formation of Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be synthesized through the reaction of a suitable cyclopropane precursor with methylating agents under controlled conditions.
Attachment of Formamido Group: The formamido group is introduced by reacting the tetramethylcyclopropyl intermediate with formamide or a formamide derivative.
Formation of Propanoic Acid Moiety: The final step involves the reaction of the formamido intermediate with a propanoic acid derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2,3,3-Tetramethylcyclopropyl)amino]propanoic acid
- 2-[(2,2,3,3-Tetramethylcyclopropyl)carboxamido]propanoic acid
- 2-[(2,2,3,3-Tetramethylcyclopropyl)hydroxyamino]propanoic acid
Uniqueness
2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid is unique due to its specific structural features, such as the tetramethylcyclopropyl group and the formamido linkage. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUUQYHMYMMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C(C1(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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